9H-Tribenzo[b,d,f]azepine
Description
Structural Framework of 9H-Tribenzo[b,d,f]azepine: A Polycyclic Azepine System
This compound is a polycyclic aromatic compound featuring a central seven-membered azepine ring fused to three benzene (B151609) rings. This fusion imparts a distinctive, non-planar, and rigid three-dimensional structure. The molecule's chemical formula is C₁₈H₁₃N, and it has a molecular weight of approximately 243.30 g/mol . nih.gov The nitrogen atom within the azepine ring is a key feature, influencing the compound's electronic properties and reactivity.
The structure of this compound gives rise to unique photophysical behaviors. A notable characteristic is its ability to undergo photo-induced structural planarization (PISP), a reversible process where the molecule transitions from its non-planar ground state to a more planar excited state. ntu.edu.tw This phenomenon is influenced by an energy counterbalance; upon electronic excitation, the azepine core flattens to gain stabilization, while the fused benzene rings work to preserve their aromaticity. ntu.edu.tw This delicate balance makes the PISP of tribenzoazepines sensitive to external stimuli like solvent polarity and temperature. ntu.edu.tw
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N nih.gov |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 14-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene nih.gov |
| CAS Number | 29875-73-8 achemblock.com |
| XLogP3-AA | 4.8 nih.gov |
Significance and Evolution of Research on Tribenzoazepines in Organic Chemistry
Research into azepine-containing compounds has a long history in organic chemistry, with many derivatives finding applications in various scientific fields. The study of tribenzoazepines, a more complex subset, has evolved significantly, driven by the development of new synthetic methodologies and a deeper understanding of their unique properties.
Early research often focused on the fundamental synthesis and characterization of these complex ring systems. More recently, advancements in catalysis have opened new avenues for their preparation. For instance, palladium-catalyzed methods have been developed that allow for the high-yield synthesis of tribenzo[b,d,f]azepines from various starting materials. These methods include cascade π-extended decarboxylative annulation involving cyclic diaryliodonium salts and dual coupling reactions of 2-iodobiphenyls with o-bromoanilines through C-H activation. acs.org
The significance of tribenzoazepine research has expanded beyond fundamental synthesis. The unique photophysical properties of these molecules have made them subjects of interest in materials science. For example, the phenomenon of photo-induced structural planarization in derivatives like 9-phenyl-9H-tribenzo[b,d,f]azepine is being explored for its potential in developing stimuli-responsive materials. ntu.edu.tw
Scope and Academic Focus of this compound Investigations
The academic investigation of this compound and its derivatives is multifaceted, spanning several key areas of chemical research.
A primary focus remains on synthetic organic chemistry , with researchers continuously seeking more efficient and versatile methods to construct the tribenzoazepine core. This includes the development of novel catalytic systems and one-pot reaction cascades to improve yields and reduce synthetic steps. researchgate.net For example, a palladium-catalyzed dual ring-opening [3 + 4] annulation of isatoic anhydrides with cyclic iodoniums has been shown to be an effective method for building the tribenzo[b,d,f]azepine framework. acs.org
Another significant area of research is in photocatalysis . The electron-donating nature of the tribenzo[b,d,f]azepine unit makes it a promising component in donor-acceptor (D-A) type molecules used as photocatalysts. researchgate.netbeilstein-journals.org Studies have shown that these simple D-A structures can exhibit photocatalytic properties comparable to more complex systems, opening up possibilities for their use in both oxidative and reductive quenching cycles. researchgate.netbeilstein-journals.org The antiaromatic character of the tribenzoazepine core can lead to unique features like twisted structures and reduced π–π stacking, which are beneficial for designing new photocatalysts. beilstein-journals.orgnih.gov
In the field of materials science , research is exploring the potential of tribenzoazepine derivatives in organic light-emitting diodes (OLEDs). Their unique electronic and photophysical properties, including their potential for thermally activated delayed fluorescence (TADF), make them interesting candidates for host materials in OLED devices. google.com
Table 2: Spectroscopic Data for 9-phenyl-9H-tribenzo[b,d,f]azepine
| Type of Spectrum | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (m, 1H), 7.56 – 7.50 (m, 1H), 7.46 – 7.34 (m, 2H), 7.30 (ddd, J = 7.9, 6.9, 1.3 Hz, 1H) rsc.org |
| ¹³C NMR (101 MHz, CDCl₃) | δ 140.7, 136.3, 133.0, 130.1, 128.4, 126.1, 123.5, 120.4, 120.2, 109.5 rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
14-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXOMGSWKLUAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9h Tribenzo B,d,f Azepine and Its Derivatives
Classical and Cyclization-Based Approaches to the 9H-Tribenzo[b,d,f]azepine Core
Traditional synthetic routes to the this compound framework have historically relied on intramolecular cyclization reactions of pre-functionalized precursors. These methods often involve the formation of the central seven-membered ring as the key bond-forming step.
Cyclization of Appropriate Precursors
The intramolecular cyclization of suitably designed precursors is a foundational strategy for the synthesis of the this compound scaffold. One such approach involves the photostimulated SRN1 reaction of N-(2-bromophenyl)-2-phenylbenzenamine. In this reaction, the diarylamine substrate undergoes an intramolecular C-C bond formation to yield a mixture of products. Specifically, the reaction affords 1-phenyl-9H-carbazole in 38% yield and the desired this compound in 58% yield. labxing.com This method highlights a classic approach to forming the central azepine ring through the cyclization of a diarylamine precursor.
Another notable cyclization strategy employs a Diels-Alder reaction. This method utilizes the reactive intermediate 10,11-didehydro-5-acetyl-5H-dibenz[b,f]azepine, which undergoes a [4+2] cycloaddition with 1,3-cyclohexadiene. The resulting cycloadduct, upon a subsequent retro-Diels-Alder reaction and hydrolysis, yields the this compound core. researchgate.net
Base-Mediated Annulation Strategies
Base-mediated annulation offers a transition-metal-free pathway to the this compound skeleton. A notable example involves the reaction of 2,2''-difluoro-1,1':2',1''-terphenyl with aniline (B41778) in the presence of a strong base. In a specific application of this method, 9-phenyl-9H-tribenzo[b,d,f]azepine was synthesized using sodium hydride (NaH) in mineral oil as the base. The reaction proceeds to give the desired product in a 41% yield. researchgate.net This approach demonstrates the utility of a strong base to facilitate the intramolecular cyclization and formation of the azepine ring.
Palladium-Catalyzed Synthetic Routes to 9H-Tribenzo[b,d,f]azepines
In recent years, palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of complex heterocyclic systems, including 9H-tribenzo[b,d,f]azepines. These methods often exhibit high efficiency and broad functional group compatibility.
Cascade Intermolecular C-H Activation and Dual Coupling Reactions
A significant advancement in the synthesis of 9H-tribenzo[b,d,f]azepines is the development of a cascade intermolecular palladium-catalyzed C-H activation and dual coupling reaction. researchgate.net This strategy provides a direct and efficient route to a wide array of tribenzo[b,d,f]azepine derivatives in good to excellent yields. researchgate.netsci-hub.se The reaction is notable for its step- and atom-economy, as it constructs the complex tricycle in a single transformation from readily available starting materials. sci-hub.se
A key implementation of the cascade C-H activation and dual coupling strategy involves the reaction of 2-iodobiphenyls with 2-halogenoanilines. researchgate.netsci-hub.se This palladium-catalyzed annulation has been shown to be effective for a variety of substituted starting materials, allowing for the synthesis of a diverse library of tribenzo[b,d,f]azepine derivatives in moderate to excellent yields. acs.org The reaction conditions are typically optimized with a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. For instance, the reaction of 2-iodobiphenyl (B1664525) with 2-bromoaniline (B46623) using palladium(II) acetate, P(o-tol)3 as a ligand, and cesium carbonate as a base resulted in a 96% yield of the corresponding this compound. sci-hub.se
The scope of this reaction has been explored with various substituted 2-iodobiphenyls and 2-bromoanilines, demonstrating its versatility. The table below summarizes the outcomes of the palladium-catalyzed reaction between different 2-iodobiphenyls and 2-bromoanilines.
| 2-Iodobiphenyl Substrate | 2-Bromoaniline Substrate | Yield (%) |
| 2-Iodobiphenyl | 2-Bromoaniline | 96 |
| 4'-Methyl-2-iodobiphenyl | 2-Bromoaniline | 90 |
| 4'-Methoxy-2-iodobiphenyl | 2-Bromoaniline | 85 |
| 4'-Fluoro-2-iodobiphenyl | 2-Bromoaniline | 92 |
| 2-Iodobiphenyl | 4-Methyl-2-bromoaniline | 88 |
| 2-Iodobiphenyl | 4-Fluoro-2-bromoaniline | 89 |
Table based on data from a study on the palladium-catalyzed synthesis of tribenzo[b,d,f]azepines. sci-hub.se
The mechanism of the palladium-catalyzed dual coupling reaction is proposed to proceed through the formation of a C,C-palladacycle intermediate. researchgate.netsci-hub.se The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond of the 2-iodobiphenyl. This is followed by an intramolecular C(sp2)-H activation to form a key palladacycle intermediate. sci-hub.se
This C,C-palladacycle then undergoes oxidative addition with the 2-bromoaniline to generate a Pd(IV) species. Subsequent reductive elimination forms a C-C bond, followed by an intramolecular C-N reductive elimination to afford the final tribenzo[b,d,f]azepine product and regenerate the Pd(0) catalyst. sci-hub.se The intermediacy of the C,C-palladacycle has been supported by experimental evidence, where a pre-formed palladacycle was shown to react with 2-bromoaniline to yield the corresponding tribenzo[b,d,f]azepine. sci-hub.se
Utilization of 2-Iodobiphenyls and 2-Halogenoanilines
Annulation via Decarboxylative Processes
Decarboxylative annulation has emerged as a powerful strategy for the formation of cyclic structures, offering a step-economical approach by utilizing carboxylic acids as transient directing groups.
Integration of 2-Aminobenzoic Acids and Cyclic Diaryliodonium Salts
A notable advancement in the synthesis of functionalized tribenzo[b,d,f]azepines involves the use of readily available 2-aminobenzoic acids and cyclic diaryliodonium salts. acs.orgresearchgate.net This method leverages the dual role of the carboxylic acid group. It acts as a traceless directing group for an initial N-H activation and arylation, followed by its participation as a functional handle in a subsequent decarboxylative annulation step. acs.org This cascade process, catalyzed by Palladium(II), efficiently constructs the tribenzo[b,d,f]azepine core. acs.orgresearchgate.netthieme-connect.com The use of hypervalent diaryliodonium reagents is crucial for this transformation. acs.orgtandfonline.com
Palladium(II) Catalysis in π-Extended Decarboxylative Annulations
Expanding on the theme of decarboxylation, Palladium(II) catalysis is instrumental in π-extended decarboxylative annulations to form the tribenzoazepine framework. acs.orgresearchgate.net This cascade reaction efficiently joins 2-aminobenzoic acids with cyclic diaryliodonium salts. acs.orgresearchgate.netresearchgate.net The carboxylic acid functionality is key, serving first as a directing group for N–H activation/arylation and then as a reactive handle for the tandem annulation that extends the π-system upon decarboxylation. acs.orgresearchgate.net This step-economical protocol provides a direct route to various functionalized tribenzo[b,d,f]azepines. acs.org
Buchwald-Hartwig Amination for Tribenzoazepine Scaffolds
The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, provides a viable pathway to tribenzoazepine scaffolds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine. wikipedia.org In the context of tribenzoazepine synthesis, a key strategy involves a cascade intermolecular palladium-catalyzed C-H activation/dual coupling reaction between 2-iodobiphenyls and 2-bromoanilines. researchgate.net This approach has been shown to produce a wide range of tribenzo[b,d,f]azepines in good to excellent yields. researchgate.netresearchgate.netacs.orgnih.gov The mechanism is thought to proceed through C,C-palladacycle intermediates generated from the C-H activation of the 2-iodobiphenyl. researchgate.netresearchgate.net The choice of phosphine ligands is often critical for the success of these transformations, with ligands like SPhos being effective. rsc.orgresearchgate.net
Palladium/Norbornene Cooperative Catalysis in Azepine Synthesis
Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, is a powerful tool for the ortho-functionalization of aryl halides. nih.govwiley-vch.de This methodology has been applied to the synthesis of dibenzazepinones, which are structurally related to tribenzoazepines. bohrium.com The reaction proceeds through a sequence involving intermolecular C-N bond formation followed by an intramolecular C-H activation of a tethered arene. bohrium.com This strategy enables the dual functionalization of an aryl halide at both the ipso and ortho positions. nih.gov While direct synthesis of the parent this compound via this method is less commonly reported, the synthesis of aminated dibenzazepinones highlights the potential of this cooperative catalysis to build complex, fused heterocyclic systems. bohrium.come-bookshelf.de The reaction's versatility allows for the construction of various polycyclic scaffolds. e-bookshelf.deacs.org
Transition-Metal-Free Synthetic Strategies for this compound Analogs
While transition-metal catalysis dominates the synthesis of complex aromatics, metal-free alternatives are gaining traction due to their milder conditions and avoidance of metal contaminants.
Intramolecular Arylation of Diarylamide Anions via SRN1 Mechanism
A transition-metal-free approach to the tribenzoazepine core involves the intramolecular arylation of diarylamide anions through a photostimulated SRN1 (radical nucleophilic substitution) mechanism. In a specific example, the reaction of N-(2-bromophenyl)-2-phenylbenzenamine under photostimulation with a base in liquid ammonia (B1221849) or DMSO leads to the formation of this compound in 58% yield, alongside its isomer 1-phenyl-9H-carbazole (38%). The SRN1 mechanism involves the formation of a radical anion intermediate, which then undergoes intramolecular cyclization. researchgate.net This method provides a valuable alternative for synthesizing specific isomers within the tribenzoazepine family and related heterocycles. conicet.gov.ar
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,3,5-triazine (B166579) and tetrahydropyrimidine. nih.govfoliamedica.bg
In the context of azepine-related structures, microwave irradiation has been shown to significantly enhance the efficiency of reactions. For instance, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was achieved in just 8-9 minutes under microwave conditions, a stark contrast to the 10 hours required with traditional heating. nih.gov Similarly, 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized in a mere 5 minutes with a remarkable 96% yield using microwave assistance. nih.gov While direct microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful application of this technology to structurally similar nitrogen-containing heterocycles suggests its high potential for the rapid and efficient synthesis of tribenzo[b,d,f]azepine derivatives. nih.govcem.com The benefits of this method include reduced reaction times, increased yields, and alignment with the principles of green chemistry. rsc.org
Functionalization and Derivatization Strategies for Substituted 9H-Tribenzo[b,d,f]azepines
The ability to introduce a variety of functional groups onto the this compound scaffold is crucial for tuning its properties for specific applications.
Lactam cyclization is a fundamental strategy for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org While the direct synthesis of this compound via lactam cyclization is not explicitly detailed, the formation of lactams is a key step in the synthesis of many related cyclic amines. organic-chemistry.org For instance, the intramolecular vinylation of iodoenamides using a copper catalyst can produce five- to seven-membered lactams. organic-chemistry.org
The conversion of lactams or amides to amidines represents a valuable functional group transformation. Amidine formation can be achieved through various methods, including the reaction of amides with activating agents like trifluoromethanesulfonic anhydride (B1165640) followed by treatment with an amine. semanticscholar.org Another approach involves the use of reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) with heterocyclic amines. clockss.org In the context of peptides, thioamides can be converted to amidines via thioimidate intermediates, a process compatible with solid-phase peptide synthesis. nih.gov These methods provide pathways to introduce the amidine functionality, which can be a key structural element in biologically active molecules. semanticscholar.org
Alkylation and arylation reactions are powerful tools for modifying the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly prominent in this area. acs.orgresearchgate.net
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between organoboranes and organic halides. libretexts.org This reaction has been employed in the synthesis of complex molecules, including the total synthesis of Epothilone A. libretexts.org A twofold Suzuki-Miyaura coupling of cyclic diarylborinic acids has been developed for the synthesis of benzannulated heterocycles, including a 2,3-dimethoxy-9-methyl-9H-tribenzo[b,d,f]azepine derivative. rsc.orgscholaris.ca
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. beilstein-journals.org It has been utilized in the synthesis of triarylamines and various N-arylated heterocycles. acs.orgfigshare.com A nickel-catalyzed N-arylation of diarylamines, including 9H-tribenzo[b,d,f]azepines, has been developed using NiCl2(dppf) as a catalyst. acs.orgfigshare.com This method allows for the efficient coupling of a variety of aryl halides with the nitrogen atom of the azepine ring. acs.org
A notable development is the palladium-catalyzed dual coupling reaction of 2-iodobiphenyls with o-bromoanilines, which proceeds through a C-H activation/dual coupling cascade to afford a wide range of tribenzo[b,d,f]azepines in good to excellent yields. sci-hub.seresearchgate.netresearchgate.net This reaction is believed to proceed through a C,C-palladacycle intermediate. sci-hub.seresearchgate.net
Table 1: Examples of Cross-Coupling Reactions for this compound Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Suzuki-Miyaura Coupling | 4,5-dibromoveratrole and 5-Methyldibenzo[b,e] acs.orgazaborinin-10(5H)-ol | Pd2(dba)3, t-Bu3PH(BF4), Cs2CO3 | 2,3-dimethoxy-9-methyl-9H-tribenzo[b,d,f]azepine | 90% | rsc.orgscholaris.ca |
| Nickel-Catalyzed N-Arylation | This compound and aryl halides | NiCl2(dppf) | N-aryl-9H-tribenzo[b,d,f]azepine | Not specified | acs.orgfigshare.com |
| Palladium-Catalyzed Dual Coupling | 2-iodobiphenyl and 2-bromoaniline | Pd(OAc)2, Cs2CO3 | This compound | 68% | sci-hub.se |
Note: Yields are as reported in the cited literature and may vary depending on specific substrates and reaction conditions.
Electrophilic substitution reactions provide a means to introduce functional groups directly onto the aromatic rings of the tribenzo[b,d,f]azepine system. Due to the electron-donating nature of the nitrogen atom, the fused benzene (B151609) rings are activated towards electrophilic attack. chemrxiv.org
Halogenation is a common electrophilic aromatic substitution reaction. youtube.com The reaction of this compound with t-butyl hypochlorite (B82951) has been reported, leading to a complex mixture of mono- and di-chlorinated derivatives. liverpool.ac.uk Similarly, selective bromination of a pentabenzoazaheptalene, a related larger aza-heterocycle, was achieved using N-bromosuccinimide (NBS) and bromine, highlighting the susceptibility of these systems to electrophilic attack. chemrxiv.org Mechanochemical methods for the halogenation of azobenzenes using N-halosuccinimides have also been developed, offering a potentially greener alternative to solution-based approaches. beilstein-journals.org
While nitration of the this compound core is not explicitly detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that it would be a feasible transformation, likely yielding a mixture of regioisomers.
Chemical Reactivity and Transformation Mechanisms of 9h Tribenzo B,d,f Azepine
Fundamental Reaction Pathways
The reactivity of 9H-Tribenzo[b,d,f]azepine is characterized by its engagement in oxidation, reduction, and nucleophilic substitution reactions. These transformations lead to a variety of derivatives with altered electronic and structural properties.
This compound can undergo oxidation to form the corresponding oxides. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are employed for this purpose. The resulting products can be characterized using techniques like ESI-MS for molecular weight confirmation and IR spectroscopy for functional group analysis.
Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride and sodium borohydride, leading to different reduced forms of the molecule. For instance, the synthesis of its derivatives has been accomplished through methods like palladium-catalyzed dual coupling reactions of 2-iodobiphenyls with o-bromoanilines. researchgate.netresearchgate.net
Nucleophilic substitution reactions are a common transformation for this compound. These reactions typically involve the displacement of a leaving group on the aromatic ring by a nucleophile. The SNAr (addition-elimination) mechanism is a significant pathway for nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present on the ring. wikipedia.org In the context of this compound, reagents like sodium hydride and various alkyl halides are used to facilitate these substitutions. The reaction of this compound with sodium tert-butoxide and (AdCAAC)CuCl has been reported to yield (AdCAAC)Cu(tribenzo[b,d,f]azepin-9-ide). rsc.org
Table 1: Key Data on Nucleophilic Substitution of this compound
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound | (AdCAAC)CuCl, Sodium tert-butoxide | (AdCAAC)Cu(tribenzo[b,d,f]azepin-9-ide) | rsc.org |
Reduction Reactions to Yield Diverse Forms
Photo-Induced Structural Planarization (PISP) in this compound Systems
A key characteristic of this compound and its derivatives is their ability to undergo Photo-Induced Structural Planarization (PISP). This process involves a reversible transition from a non-planar ground state to a planar excited state upon light exposure.
Unlike many PISP phenomena that are irreversible, derivatives of this compound, such as 9-phenyl-9H-tribenzo[b,d,f]azepine (PTBA), exhibit thermally reversible PISP. nih.govacs.org Upon electronic excitation, the central azepine core planarizes to gain stabilization from a cyclic 4nπ conjugation, following Baird's rule for excited-state aromaticity. nih.govacs.org However, this is counteracted by the tendency of a fused benzene (B151609) ring to gain aromaticity, which hinders full planarization. nih.govacs.orgresearcher.life This results in a minimum energy excited state (P) that is in thermal equilibrium with the initially prepared excited state (R). nih.govacs.org The PISP of these systems is sensitive to solvent polarity, temperature, and substituents. nih.govacs.org For example, PTBA in cyclohexane (B81311) shows a 1.2 ns population decay/rise pair for dual emission, which is attributed to PISP with an activation barrier of approximately 8 kcal/mol due to steric hindrance. researchgate.netuef.fi
The reversibility of PISP in this compound systems is governed by an energy counterbalance. nih.govacs.org The stabilization gained from the planarization of the azepine core is offset by the destabilizing effect on the fused benzene rings, which resist the loss of their aromaticity. nih.govacs.org This competition between localized aromaticity in the benzene rings and the 4nπ conjugation of the planarized azepine ring is a key feature. This energy balance distinguishes it from other systems where PISP is often an irreversible process. nih.govacs.org The concept of excited-state aromaticity, where a molecule's aromatic character changes upon photoexcitation, is central to understanding this phenomenon. chemrxiv.orgsciencedaily.comacs.orgnih.gov Studies have shown that the planarization process is driven by the emergence of aromaticity in the excited state. sciencedaily.com
Thermally Reversible PISP in 9-Phenyl-9H-Tribenzo[b,d,f]azepine Derivatives
A significant departure from the typically irreversible nature of photoinduced structural planarization (PISP), derivatives of 9-phenyl-9H-tribenzo[b,d,f]azepine (PTBA) exhibit a unique, thermally reversible PISP. ntu.edu.twacs.org This phenomenon is rooted in an "energy counterbalance" effect within the molecule's excited state. ntu.edu.tw
Upon photoexcitation, the central azepine core of the PTBA molecule attempts to planarize. ntu.edu.twacs.org This planarization would normally lead to stabilization through the formation of a cyclic 4nπ conjugation system, in accordance with Baird's rule for excited-state aromaticity. ntu.edu.tw However, a concurrent process counteracts this stabilization. The C7=C8 fused benzene ring of the tribenzoazepine structure tends to gain its own aromaticity, which in turn diminishes the resonance stabilization of the larger 4nπ-electron system. ntu.edu.twacs.org
This opposition prevents full planarization and results in an excited-state energy minimum (P) that exists in thermal equilibrium with the initially formed excited state (R). ntu.edu.twacs.org The relaxed structure of this initial excited state (R*) is significantly deviated from the planar geometry typically observed in other PISP molecules. ntu.edu.tw This delicate energy balance makes the PISP process for PTBA derivatives thermally reversible, a stark contrast to the highly exergonic and irreversible planarization seen in other compounds. ntu.edu.twacs.org The activation barrier for this PISP in PTBA has been noted to be as high as 8 kcal/mol in cyclohexane, contributing to its slow reaction behavior. researchgate.netuef.fi
Influence of Solvent Polarity and Temperature on PISP Dynamics
The thermally reversible PISP of 9-phenyl-9H-tribenzo[b,d,f]azepine derivatives is highly sensitive to external stimuli, particularly solvent polarity and temperature. ntu.edu.twacs.orgresearcher.life This sensitivity arises directly from the delicate energy balance between the two competing excited states, R* and P*.
Changes in the polarity of the solvent environment can alter the relative energy levels of the R* and P* states. ntu.edu.twnih.gov Similarly, temperature variations can influence the thermal equilibrium between these two states. ntu.edu.tw This leads to a notable phenomenon: stimuli-dependent ratiometric fluorescence. ntu.edu.twacs.org The molecule exhibits dual fluorescence, with distinct emission bands corresponding to the R* and P* states. The ratio of the intensities of these two fluorescence bands changes predictably with solvent polarity and temperature. ntu.edu.twresearcher.life This behavior makes PTBA and its derivatives promising candidates for developing sensitive environmental probes. ntu.edu.tw
Electron Transfer and Redox Chemistry
The tribenzo[b,d,f]azepine core is an effective electron donor and participates readily in electron transfer processes, making it a valuable component in photoredox catalysis and materials science. beilstein-journals.orgresearchgate.net Its unique antiaromatic character, twisted structure, and ability to reduce π–π stacking contribute to its favorable electronic properties. beilstein-journals.orgresearchgate.net
Generation and Characterization of One-Electron Oxidized Radical Cation Species
The ability of the this compound framework to form stable radical cations has been demonstrated. In one study, a pentabenzoazaheptalene was synthesized through a palladium-catalyzed reaction involving this compound. researchgate.net Subsequent bromination of this azaheptalene derivative led to a dibrominated product that was found to be interconvertible with an isolable radical cation species. researchgate.net This stable radical cation exhibited distinct near-infrared absorption, highlighting the capacity of the core structure to stabilize a positive charge after one-electron oxidation. researchgate.net The generation of such species is crucial for its function in oxidative quenching cycles within photocatalysis. beilstein-journals.org
Excited State Redox Potentials in Donor-Acceptor Systems
This compound (TBA) has been successfully incorporated as a novel donor unit in simple donor-acceptor (D–A) structured photocatalysts. beilstein-journals.orgresearchgate.net These systems exhibit well-balanced redox potentials in the excited state, enabling them to participate in both oxidative and reductive quenching cycles. beilstein-journals.org The excited state redox potentials of these D-A compounds make them suitable for promoting challenging photocatalytic reactions, such as photoredox dehalogenations. beilstein-journals.orgnih.gov
A study comparing TBA with other common nitrogen donors in D-A systems with sulfur-based acceptors demonstrated its promising photocatalytic properties. beilstein-journals.orgresearchgate.net The excited state redox potentials for a series of these D-A compounds were measured and are summarized in the table below. The data reveals that TBA-based systems, like 5a , possess a well-balanced redox window, making TBA a promising building block for the design of new organic photocatalysts. beilstein-journals.org
Table 1: Photoredox Properties of Donor-Acceptor (D-A) Photocatalysts All potentials were measured in MeCN. Data sourced from Beilstein J. Org. Chem. 2025, 21, 935–944. researchgate.net
| Entry | PC | Donor | Acceptor | Eox (V) | E*red (V) | Ered (V) | E*ox (V) | E0-0 (eV) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4a | TBA | Diphenyl sulfone | 1.46 | -2.24 | -2.35 | 1.35 | 3.7 |
| 2 | 5a | TBA | Dibenzo[b,d]thiophene 5,5-dioxide | 1.41 | -1.89 | -1.95 | 1.35 | 3.3 |
| 3 | 6a | TBA | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | 1.43 | -2.27 | -2.40 | 1.30 | 3.7 |
| 4 | 5b | IMD | Dibenzo[b,d]thiophene 5,5-dioxide | 1.32 | -1.88 | -1.96 | 1.24 | 3.2 |
| 5 | 5c | Carbazole | Dibenzo[b,d]thiophene 5,5-dioxide | 1.42 | -1.68 | -1.75 | 1.35 | 3.1 |
| 6 | 5d | Diphenylamine | Dibenzo[b,d]thiophene 5,5-dioxide | 1.12 | -1.78 | -1.86 | 1.04 | 2.9 |
| 7 | 5e | Phenoxazine | Dibenzo[b,d]thiophene 5,5-dioxide | 0.75 | -1.85 | -1.74 | 0.86 | 2.6 |
Advanced Spectroscopic and Structural Characterization of 9h Tribenzo B,d,f Azepine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms within the 9H-Tribenzo[b,d,f]azepine framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information for mapping the molecular structure. In a study characterizing this compound, spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. beilstein-journals.org
The ¹H NMR spectrum displays a complex series of signals in the aromatic region, typically between 6.90 and 7.53 ppm, corresponding to the twelve protons on the fused benzene (B151609) rings. beilstein-journals.org A distinct singlet observed around 5.20 ppm is characteristic of the N-H proton of the central azepine ring. beilstein-journals.org
The ¹³C NMR spectrum provides complementary data, showing nine distinct signals for the 18 carbon atoms, reflecting the molecule's symmetry. beilstein-journals.org The chemical shifts confirm the presence of the fused aromatic system, with signals appearing between approximately 119 and 152 ppm. beilstein-journals.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Spectrometer Frequency | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| ¹H | 400 MHz | 7.53 – 7.47 (m, 4H), 7.44 (dt, 2H), 7.23 (ddd, 2H), 7.13 (td, 2H), 6.90 (dd, 2H) | Aromatic Protons |
| ¹H | 400 MHz | 5.20 (s, 1H) | N-H Proton |
| ¹³C | 101 MHz | 151.10, 139.49, 132.79, 130.30, 130.24, 128.59, 127.89, 124.26, 119.87 | Aromatic and Azepine Carbons |
Data sourced from a study on tribenzo[b,d,f]azepine as a donor in D–A photocatalysts. beilstein-journals.org
Due to the significant overlap of signals in the aromatic region of the ¹H NMR spectrum, one-dimensional techniques are often insufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are employed to resolve these complexities. acs.org
¹H-¹H COSY: This experiment identifies proton-proton coupling networks, allowing for the assignment of adjacent protons within the same benzene ring. acs.orguef.fi
ROESY/NOESY: These experiments detect through-space correlations between protons that are in close proximity, helping to establish the spatial relationships between different parts of the molecule, further confirming structural assignments. acs.org
These advanced techniques are critical for assigning the specific chemical shifts to their corresponding protons in the complex tribenzoazepine skeleton. acs.org
1H and 13C NMR for Comprehensive Structural Elucidation
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular weight of compounds like this compound. beilstein-journals.org In positive ion mode (ESI+), the molecule is typically observed as the protonated species, [M+H]⁺. beilstein-journals.org For this compound (molecular formula C₁₈H₁₃N), the analysis provides a highly accurate mass measurement that corroborates the theoretical value. beilstein-journals.org
Table 2: High-Resolution Mass Spectrometry (ESI-MS) Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₁₈H₁₄N]⁺ ([M+H]⁺) | 244.1121 | 244.1118 |
Data sourced from HRMS (ESI+) analysis. beilstein-journals.org
This precise agreement between the calculated and experimentally found mass-to-charge ratio provides definitive confirmation of the compound's molecular formula. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is characterized by several key features. The presence of a sharp absorption band corresponding to the N-H stretching vibration is a key diagnostic peak. Additionally, the spectrum displays multiple bands in the aromatic C-H stretching region and a complex fingerprint region with absorptions related to C=C stretching and C-H bending within the fused aromatic rings. rsc.orgrsc.org This technique is routinely used to confirm the presence of the core structure and key functional groups.
Computational and Theoretical Investigations of 9h Tribenzo B,d,f Azepine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has been a primary tool for elucidating the ground-state properties of 9H-Tribenzo[b,d,f]azepine and its derivatives. The molecular structure of TBA is characterized by a central seven-membered azepine ring fused to three benzene (B151609) rings, resulting in a non-planar, twisted conformation. beilstein-journals.org This inherent twistedness helps to reduce π-π stacking in the solid state, a desirable feature for certain electronic applications. beilstein-journals.org
Computational studies have employed various functionals and basis sets to optimize the geometry of TBA-containing molecules. For instance, in a study of donor-acceptor (D-A) photocatalysts, geometries were optimized using the WB97XD functional with a Def2TZVP basis set. beilstein-journals.org Another study on azaheptalenes derived from TBA utilized the B3LYP functional with the 6-31G(d,p) basis set to determine optimized structures, which showed excellent agreement with experimental X-ray diffraction data. chemrxiv.org These calculations confirm the highly distorted, saddle-shaped geometry of the tribenzoazepine core. chemrxiv.org The non-planar structure is a key feature, influencing the electronic coupling between the donor (TBA) and acceptor units in D-A systems. beilstein-journals.org
Time-Dependent DFT (TD-DFT) for Excited State Characterization and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is crucial for understanding the excited-state behavior and photophysical properties of this compound derivatives. These calculations help in interpreting UV-Vis absorption spectra and predicting the nature of electronic transitions.
For donor-acceptor molecules incorporating the TBA unit, TD-DFT calculations have been performed to analyze their electronic transitions. beilstein-journals.org For example, in 9-(4-(phenylsulfonyl)phenyl)-9H-tribenzo[b,d,f]azepine, the lowest energy transition was calculated to be primarily a HOMO -> LUMO transition, indicative of charge-transfer (CT) character. beilstein-journals.org This is a common feature in D-A systems where excitation promotes an electron from the donor-localized Highest Occupied Molecular Orbital (HOMO) to the acceptor-localized Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org
In studies of 9-phenyl-9H-tribenzo[b,d,f]azepine (PTBA), TD-DFT has been used to investigate a phenomenon known as photoinduced intramolecular structural planarization (PISP). uef.fiacs.org Upon electronic excitation, the azepine core tends to planarize to gain stabilization from cyclic 4nπ conjugation, a concept explained by Baird's rule for excited-state aromaticity. acs.org However, this is counterbalanced by the fused benzene rings, which resist the loss of their own aromaticity. acs.org This interplay results in a thermally reversible equilibrium between the initially excited state and a partially planarized state, leading to unique, stimuli-dependent fluorescence. acs.org
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is fundamental to understanding the electronic behavior of this compound, especially in its role as an electron donor. beilstein-journals.orgnih.gov DFT calculations consistently show that in D-A systems, the HOMO is predominantly localized on the electron-rich TBA moiety, while the LUMO is localized on the electron-acceptor unit. beilstein-journals.orgresearchgate.net
This spatial separation of the FMOs is a hallmark of an effective charge-transfer system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's absorption wavelength and electronic stability. nih.gov In a comparative study of various nitrogen-based donors coupled with a dibenzo[b,d]thiophene 5,5-dioxide acceptor, the TBA-containing compound (5a) exhibited a relatively large HOMO-LUMO gap (3.9 eV) compared to other donors like phenothiazine (B1677639) (2.9 eV in 5e). beilstein-journals.org This is attributed to the unique electronic structure of the twisted, anti-aromatic TBA core. beilstein-journals.org The orthogonal conformation between the donor and acceptor, confirmed by DFT, leads to a decoupled interaction between the HOMO and LUMO. beilstein-journals.org
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Donor-Acceptor Compounds
| Compound | Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| 4a | TBA | Diphenyl sulfone | -6.2 | -1.1 | 5.1 |
| 5a | TBA | Dibenzo[b,d]thiophene 5,5-dioxide | -6.2 | -2.3 | 3.9 |
| 6a | TBA | 9,9-dimethyl-9H-thioxanthene 10,10-dioxide | -6.1 | -1.1 | 5.0 |
| 5b | IMD | Dibenzo[b,d]thiophene 5,5-dioxide | -6.2 | -2.2 | 4.0 |
| 5c | Carbazole | Dibenzo[b,d]thiophene 5,5-dioxide | -6.3 | -2.6 | 3.7 |
| 5d | Diphenylamine | Dibenzo[b,d]thiophene 5,5-dioxide | -5.9 | -2.4 | 3.5 |
| 5e | Phenothiazine | Dibenzo[b,d]thiophene 5,5-dioxide | -5.4 | -2.5 | 2.9 |
Data sourced from a computational study on D-A photocatalysts. beilstein-journals.org Calculations were performed at the WB97XD/Def2TZVP level of theory. beilstein-journals.org
Mechanistic Studies through Advanced Computational Modeling Techniques
Advanced computational modeling has been instrumental in exploring the reaction mechanisms involving tribenzoazepines, both in their synthesis and their photochemical transformations.
A significant example is the computational investigation of the photoinduced structural planarization (PISP) mechanism in PTBA derivatives. acs.org The study revealed an "energy counterbalance" effect where the stabilization gained by the planarization of the central azepine ring in the excited state is offset by the destabilization of the fused benzene rings. acs.org This leads to a unique potential energy surface with a minimum energy state that is not fully planar and remains in thermal equilibrium with the initial excited state. acs.org This detailed mechanistic insight, derived from computational models, explains the observed thermally reversible and solvent-dependent dual fluorescence, a rare feature for PISP molecules. acs.org
Furthermore, DFT calculations have been employed to elucidate the mechanisms of synthetic routes to the tribenzo[b,d,f]azepine scaffold itself. For example, a mechanistic study on the palladium-catalyzed dual ring-opening annulation of isatoic anhydrides with cyclic iodoniums provided a detailed understanding of the cascade reaction pathway leading to the formation of the tribenzoazepine core. acs.org
Prediction and Rationalization of Photophysical and Photoredox Properties
Computational methods are powerful tools for predicting and rationalizing the photophysical and, particularly, the photoredox properties of TBA-based compounds. beilstein-journals.orgresearchgate.net The TBA moiety has been identified as a promising donor for creating bimodal organic photocatalysts, which can operate in both oxidative and reductive quenching cycles. beilstein-journals.orgnih.gov
Calculations of ground and excited-state redox potentials are used to predict the thermodynamic feasibility of a photocatalyst to engage in electron transfer processes. For a series of D-A compounds, the excited-state oxidation (Eox) and reduction (Ered) potentials were determined. researchgate.net The TBA-containing compounds, such as 4a and 5a , were found to possess well-balanced redox windows, making them versatile for various photocatalytic transformations. beilstein-journals.org For instance, compound 4a has a calculated excited-state reduction potential (Ered(PC/PC•-)) of -2.24 V vs SCE and an excited-state oxidation potential (Eox(PC•+/PC)) of 1.35 V vs SCE. researchgate.net These values indicate that the excited molecule is both a strong reducing agent and a strong oxidizing agent. researchgate.net
The charge-transfer character of the excited state, crucial for photocatalytic activity, can be quantified by the calculated parameter Δr, which describes the distance of charge transfer upon excitation. researchgate.net A larger Δr value suggests a more significant spatial separation of charge in the excited state. researchgate.net The combination of these computed parameters allows for the rational design of new photocatalysts with tailored redox properties based on the TBA scaffold. beilstein-journals.org
Table 2: Calculated and Experimental Photophysical and Photoredox Properties of TBA-Based Donor-Acceptor Photocatalysts
| Compound | Eox (V) | Ered (V) | Eox(PC•+/PC) (V) | Ered(PC/PC•-) (V) | E0-0 (eV) | λem (nm) | ΦF (%) | τ (ns) |
| 4a | 1.46 | -2.35 | 1.35 | -2.24 | 3.7 | 400, 478 | 12 | 0.9 |
| 5a | 1.41 | -1.95 | 1.35 | -1.89 | 3.3 | 430 | 7 | 2.2 |
| 6a | 1.43 | -2.40 | 1.30 | -2.27 | 3.7 | 398 | 10 | 2.0 |
Data is presented vs SCE in MeCN. researchgate.net E0-0 is the zero-zero excitation energy. ΦF is the fluorescence quantum yield. τ is the excited-state lifetime.
Applications and Emerging Research Frontiers of 9h Tribenzo B,d,f Azepine in Advanced Materials and Catalysis
Role as a Key Synthetic Building Block in Complex Molecular Architectures
The 9H-Tribenzo[b,d,f]azepine (TBA) core serves as a versatile and robust building block for the construction of more intricate molecular structures. Its inherent three-dimensional, twisted geometry is a valuable feature, as it can be exploited to reduce intermolecular interactions such as π–π stacking in the solid state. beilstein-journals.orgnih.gov This characteristic is crucial in the design of materials where aggregation-induced quenching or the formation of undesirable excimers can be detrimental to performance.
The TBA moiety is often incorporated into larger molecular frameworks through functionalization at the nitrogen atom. This allows for the straightforward synthesis of derivatives with tailored electronic and photophysical properties. For instance, TBA has been used as a foundational unit in the development of chiral molecules with unique stereogenic axes, contributing to the field of asymmetric catalysis and chiral materials. chinesechemsoc.org Researchers leverage its structural rigidity and well-defined conformation to create complex systems for applications in molecular recognition and the assembly of supramolecular structures. chinesechemsoc.org The ability to use TBA as a scaffold is central to the development of the advanced materials and catalysts discussed in the subsequent sections.
Applications in Organic Optoelectronic Materials
The photophysical properties of this compound derivatives have made them prime candidates for use in a range of organic optoelectronic applications. beilstein-journals.orguef.fi Their unique excited-state dynamics, influenced by the flexible central azepine ring, allow for the design of materials with responsive and tunable optical properties.
Derivatives of this compound have emerged as highly effective components in organic light-emitting diodes (OLEDs), particularly as donor units in emitters that function via thermally activated delayed fluorescence (TADF). google.comresearchgate.net The twisted structure of the TBA core helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in donor-acceptor type molecules, which is a key principle in designing efficient TADF emitters. This separation leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating efficient reverse intersystem crossing (RISC) from non-emissive triplets to emissive singlets and thereby enhancing device efficiency. nih.govresearchgate.net
Recent research has demonstrated the successful integration of TBA into advanced emitter architectures. For example, azepine-decorated ν-DABNA derivatives have been developed as deep-blue multiple-resonance (MR) TADF emitters. researchgate.net These materials exhibit excellent electroluminescence performance, achieving high color purity and efficiency. In one study, an OLED device incorporating a ν-DABNA-Az1 emitter showed deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.13, 0.09) and a high external quantum efficiency (EQE). researchgate.net
Table 1: Performance of an OLED Device Using an Azepine-Decorated ν-DABNA Emitter
| Emitter | Emission Peak (nm) | CIE Coordinates (x, y) | Max. EQE (%) |
| ν-DABNA-Az1 | - | (0.13, 0.09) | - |
| TDBA-Bz | 436 | (0.181, 0.114) | - |
| TDBA-Cz | 413 | (0.167, 0.086) | 6.45 |
| m-PAz-BNCz | 528 | (0.26, 0.70) | 36.2 |
Data sourced from multiple studies for comparison of azepine-based emitters. researchgate.netchemrxiv.org
A fascinating application of this compound derivatives lies in their ability to function as photochromic and stimuli-responsive systems. This behavior is governed by a phenomenon known as Photoinduced Intramolecular Structural Planarization (PISP). acs.org Upon electronic excitation, the central azepine ring in these molecules can undergo a structural change from its ground-state twisted conformation to a more planar excited state. acs.org
In a significant departure from most PISP systems where this process is irreversible, researchers have engineered 9-phenyl-9H-tribenzo[b,d,f]azepine (PTBA) derivatives that exhibit thermally reversible PISP. acs.org This reversibility is achieved through a delicate "energy counterbalance." While the azepine core flattens to gain stabilization from a 4nπ antiaromatic character in the excited state (as per Baird's rule), the fused benzene (B151609) rings simultaneously resist this change to maintain their own aromaticity. acs.org
This opposition results in a minimum energy state (P) that is in thermal equilibrium with the initially formed excited state (R). The PISP process in these PTBA derivatives is highly sensitive to external stimuli, including solvent polarity, temperature, and the nature of chemical substituents. acs.orgresearcher.life This sensitivity leads to prominent, stimuli-dependent ratiometric fluorescence, where the emission intensity ratio between the R* and P* states changes in response to environmental conditions, making these compounds promising candidates for advanced molecular probes and smart materials. researcher.liferesearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Compounds
Catalytic Applications of this compound Derivatives
Beyond materials science, the TBA scaffold is proving to be a valuable component in the design of next-generation organic photocatalysts. beilstein-journals.org Its electron-donating ability and unique structural features are being harnessed to create catalysts for a variety of chemical transformations.
In recent years, significant research has focused on developing purely organic photocatalysts as sustainable alternatives to expensive and toxic heavy metal-based complexes. researchgate.net A prominent strategy involves creating molecules with a donor-acceptor (D-A) architecture. beilstein-journals.orgnih.govresearchgate.net The this compound unit has been identified as a superior electron donor for these systems. beilstein-journals.orgnih.govbeilstein-journals.org
The antiaromatic core and twisted geometry of TBA enhance its electron-donating strength compared to conventional planar donors like carbazole. beilstein-journals.orgbeilstein-journals.org This structure also promotes better spatial separation of the HOMO (located on the donor) and LUMO (on the acceptor), which is beneficial for achieving the charge-transfer excited state required for photocatalysis. researchgate.net Studies have shown that even simple D-A structures incorporating TBA as the donor and a sulfur-based moiety as the acceptor exhibit promising photocatalytic properties, often comparable to more complex D-A-D systems. beilstein-journals.orgnih.govresearchgate.net
Table 2: Photophysical and Redox Properties of a TBA-based D-A Photocatalyst (5a)
| Compound | Donor | Acceptor | E*ox (V vs SCE) | Eox (V vs SCE) |
| 5a | TBA | Dibenzo[b,d]thiophene 5,5-dioxide | -1.89 | 1.41 |
Data from a study on D-A photocatalysts. nih.gov
A key goal in photocatalyst design is the creation of "bimodal" catalysts that can operate effectively through both oxidative and reductive quenching cycles. beilstein-journals.orgresearchgate.netresearchgate.net This versatility allows a single catalyst to drive a wider range of chemical reactions. A bimodal photocatalyst needs to be both a strong oxidant and a strong reductant in its excited state. nih.gov
The D-A systems based on the TBA donor unit have shown significant promise in this area. beilstein-journals.org By carefully pairing the strong TBA donor with suitable acceptor units, it is possible to create molecules with well-balanced redox potentials in the excited state. For example, a D-A molecule featuring TBA as the donor and dibenzo[b,d]thiophene 5,5-dioxide as the acceptor was found to possess a strongly oxidizing potential (E*ox = -1.89 V) and a useful ground-state oxidation potential (Eox = 1.41 V). nih.gov These properties indicate its suitability for participating in both oxidative and reductive quenching pathways, making it a versatile and powerful tool for photocatalytic transformations. beilstein-journals.orgnih.gov
Catalysis in Specific Organic Transformations (e.g., Atom Transfer Radical Addition, Giese-Type Additions)
The tribenzoazepine core has recently been identified as a potent electron-donating unit in the design of novel organic photocatalysts. beilstein-journals.org Specifically, its incorporation into donor-acceptor (D-A) architectures has yielded photocatalysts with promising, well-balanced redox windows suitable for mediating challenging organic transformations. beilstein-journals.org
Research has focused on creating D-A systems where this compound (TBA) acts as the donor, paired with various sulfur-based acceptor moieties. researchgate.net These novel photocatalysts have been successfully utilized in Giese-type addition reactions. In a benchmark reaction involving the addition of N-Cbz-Proline to dimethyl maleate (B1232345), the photocatalyst 5a , which pairs the TBA donor with a dibenzo[b,d]thiophene 5,5-dioxide acceptor, demonstrated the highest efficacy with a 78% NMR yield (65% isolated yield). researchgate.net The performance of other catalysts with different acceptor cores highlights the tunability of these D-A systems. researchgate.net
While the direct application of these specific TBA-based D-A photocatalysts in Atom Transfer Radical Addition (ATRA) has not been extensively detailed, the design principles are highly relevant. Computational and experimental studies on related D-A structures have shown their effectiveness in processes like Atom Transfer Radical Polymerization (O-ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, which are mechanistically related to ATRA. beilstein-journals.orgacs.org The strong electron-donating nature of the tribenzoazepine unit makes it a promising candidate for designing future photocatalysts tailored for ATRA and other radical-mediated transformations. beilstein-journals.org
Table 1: Performance of Tribenzoazepine-Based D-A Photocatalysts in a Giese-Type Addition Reaction This table presents the reaction yield of a Giese-type addition between N-Cbz-Proline and dimethyl maleate using different photocatalysts (PCs) where this compound (TBA) is the donor unit.
| Entry | Photocatalyst | Acceptor Moiety | Yield (%) |
| 1 | 5a | Dibenzo[b,d]thiophene 5,5-dioxide | 78 (65 isolated) |
| 2 | 5b | 5H-dibenz[b,f]azepine (IMD) | 59 |
| 3 | 5c | Carbazole | 65 |
| 4 | 5d | Diphenylamine | 43 |
| 5 | 5e | Phenoxazine | 5 |
| Data sourced from a study on tribenzo[b,d,f]azepine as a donor in D-A photocatalysts. researchgate.net |
Development of Ligands for Transition-Metal Catalysis
The role of this compound in transition-metal catalysis is predominantly as a synthetic target rather than as a ligand itself. The construction of the tribenzo[b,d,f]azepine ring system is often achieved through palladium-catalyzed reactions, such as C-H activation and dual coupling strategies. researchgate.net For instance, a novel and straightforward synthesis involves the palladium-catalyzed reaction of 2-iodobiphenyls and 2-bromoanilines. researchgate.net
While the nitrogen atom and the extended π-system of the tribenzoazepine scaffold possess coordination potential, its use as a formal ligand for transition-metal complexes is not a widely documented area of research. The focus has remained on leveraging its unique electronic and photophysical properties in other domains. Research into analogous phosphorus-containing heterocyclic systems, such as dibenzo[b,f]phosphepines, has shown development as ligands for transition metals, but this has not been extensively translated to their nitrogen-containing counterparts. researchgate.net
Development of Chiroptical Materials and Helical Systems
The tribenzoazepine scaffold has proven to be a key precursor in the synthesis of advanced chiroptical materials, particularly helical systems with responsive optical properties.
Researchers have developed an efficient one-pot reaction to synthesize a nitrogen-centered helical heptalene, specifically a pentabenzoazaheptalene derivative, using this compound as a critical starting material. chemrxiv.org The synthesis proceeds via a Buchwald-Hartwig amination of 2,2'-dibromobiphenyl (B83442) with this compound, followed by a palladium-catalyzed C-C bond formation, yielding the helical structure in good yield. researchgate.netchemrxiv.org
Due to the configurational stability conferred by the contiguous 6-7-7-6 ring system, the resulting azaheptalene is chiral and its enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC). chemrxiv.org These optically pure enantiomers, possessing either P- or M-helicity, exhibit strong chiroptical activity, with high absorption dissymmetry factors (|gabs|) on the order of 0.01. chemrxiv.orgnih.gov
Table 2: Synthesis of Helical Azaheptalene Derivatives from this compound This table outlines the synthesis of the core helical azaheptalene and its brominated derivatives.
| Compound | Starting Materials | Key Reactions | Yield (%) |
| Pentabenzoazaheptalene (1) | This compound, 2,2'-dibromobiphenyl | Buchwald-Hartwig amination, Pd-catalyzed C-C formation | 82 |
| Monobrominated derivative (2) | Pentabenzoazaheptalene (1), NBS | Electrophilic Bromination | 53 |
| Dibrominated derivative (3) | Pentabenzoazaheptalene (1), Br₂ | Electrophilic Bromination | 86 |
| Data sourced from the one-pot synthesis of helical azaheptalene. chemrxiv.org |
A significant breakthrough in this area is the ability to switch the chiroptical properties of these helical azaheptalenes by applying an electric potential. chemrxiv.orgresearchgate.net The azaheptalene derivatives undergo one-electron oxidation to form stable radical cation species. chemrxiv.org This oxidation event induces a notable change in the molecule's electronic structure and, consequently, its interaction with circularly polarized light.
The neutral helical molecules and their corresponding radical cations exhibit distinct circular dichroism (CD) spectra. chemrxiv.org This redox-responsive behavior means that the chiroptical output of the material can be actively controlled, which is a highly desirable feature for the development of advanced stimuli-responsive materials and molecular switches. chemrxiv.orgresearcher.life This finding paves the way for creating materials where optical signals can be modulated electrochemically, with potential applications in data storage and encryption. chemrxiv.org
Synthesis and Characterization of Helical Azaheptalene Derivatives
Biomedical Research Perspectives: Chemical Scaffolds for Molecular Interactions
While avoiding direct therapeutic applications, the this compound core is emerging as a valuable chemical scaffold for designing molecules that can interact with biological systems, primarily for imaging and sensing. The rigid, three-dimensional structure provides a robust framework that can be systematically functionalized to tune properties like solubility and cell permeability. acs.org
In one study, an azepine-embedded nanographene, built upon the tribenzoazepine core, was functionalized with benzoic acid via N-H derivatization. acs.org This modification significantly improved the molecule's hydrophilicity and, crucially, its membrane permeability. The resulting derivative was successfully used to stain live cells, demonstrating that the tribenzoazepine scaffold can be tailored to create fluorescent probes for bioimaging. acs.org This research highlights the potential of the tribenzoazepine framework as a modular platform for developing tools to study molecular interactions within a cellular environment.
Design and Synthesis of Derivatives for Biological Evaluation Studies
The unique tricyclic framework of this compound, characterized by a central seven-membered azepine ring fused to three benzene rings, has spurred significant interest in its derivatization for biological evaluation. nih.gov The design of these derivatives often focuses on introducing various functional groups to modulate the compound's electronic properties, steric profile, and potential interactions with biological targets. Research in this area leverages advanced synthetic methodologies to create libraries of novel compounds for screening.
A primary strategy for synthesizing the core tribenzo[b,d,f]azepine scaffold involves transition-metal-catalyzed cross-coupling reactions. sci-hub.se A notable and efficient method is the palladium-catalyzed dual coupling reaction between 2-iodobiphenyls and 2-bromoanilines. sci-hub.seresearchgate.net This approach facilitates the formation of both a C-C and a C-N bond in a cascade process, providing access to a wide range of tribenzo[b,d,f]azepine derivatives in good to excellent yields. sci-hub.se The versatility of this method allows for the use of various substituted starting materials, enabling the synthesis of derivatives with diverse functionalities. For instance, a palladium-catalyzed annulation reaction of 2-iodobiphenyls with 2-halogenoanilines has been developed to produce a variety of substituted tribenzo[b,d,f]azepine derivatives. nih.gov
Another innovative synthetic route involves a cascade π-extended decarboxylative annulation that utilizes cyclic diaryliodonium salts. ucj.org.uafigshare.com This method also provides an efficient pathway to the tribenzo[b,d,f]azepine core structure. The development of these synthetic strategies is crucial as the tribenzo[b,d,f]azepine scaffold serves as a key intermediate in the creation of functional materials and potentially bioactive molecules. sci-hub.se
The design of derivatives often aims to explore their potential in medicinal chemistry. For example, while research has been conducted on the broader class of azepine-containing compounds, specific derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Studies on the closely related dibenzo[b,f]azepine scaffold have shown that introducing moieties like 1,3,4-oxadiazole (B1194373) can lead to potent anticancer agents. nih.gov In one such study, derivatives were designed to act as selective topoisomerase II inhibitors and DNA intercalators, showing promise against leukemia cell lines. nih.gov
Furthermore, investigations into the neuropharmacological potential of tribenzo[b,d,f]azepines have been initiated. The structural modifications aim to create analogs that can interact with specific neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors, which could have implications for treating mood disorders.
The following tables summarize the synthesis and biological evaluation of selected derivatives based on the tribenzo[b,d,f]azepine and related azepine scaffolds.
Table 1: Synthesis of Substituted Tribenzo[b,d,f]azepine Derivatives
| Derivative/Analog | Starting Materials | Catalytic System | Yield (%) | Research Focus | Citation |
|---|---|---|---|---|---|
| Tribenzo[b,d,f]azepine | 2-Iodobiphenyl (B1664525), 2-Bromoaniline (B46623) | Pd(OAc)₂, Cs₂CO₃ | 68% | Core Scaffold Synthesis | sci-hub.se |
| Methoxy derivative | Substituted Biphenyl and Aniline (B41778) | Palladium-catalyzed method | 88% | Biological Evaluation | |
| Fluoro derivative | Substituted Biphenyl and Aniline | Palladium-catalyzed method | 96% | Biological Evaluation |
Table 2: Overview of Biological Activity for Azepine Derivatives
| Compound Class | Derivative Type | Biological Target/Activity | Key Findings | Citation |
|---|---|---|---|---|
| Tribenzo[b,d,f]azepines | Various substituted derivatives | Anticancer (Antiproliferative) | Certain derivatives show significant cytotoxic effects against human cancer cell lines in vitro. | |
| Dibenzo[b,f]azepines | 1,3,4-Oxadiazole derivatives | Anticancer (Leukemia) | Act as selective topoisomerase II inhibitors and DNA intercalators. | nih.gov |
| Tribenzo[b,d,f]azepines | Specific analogs | Neuropharmacology | Potential modulation of serotonin and dopamine receptors. |
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly methods for synthesizing 9H-Tribenzo[b,d,f]azepine and its derivatives is a primary area of future research. Current methods, while effective, often rely on transition-metal catalysis, such as palladium. researchgate.netacs.org While these have enabled high-yield syntheses, the focus is shifting towards "green chemistry" approaches. rasayanjournal.co.inrsc.org
Future efforts will likely concentrate on:
Catalyst Development: Exploring the use of earth-abundant and less toxic metal catalysts, like nickel, to replace precious metals such as palladium. acs.org The development of heterogeneous catalysts, which can be easily separated and recycled, is another key goal to enhance the sustainability of the synthesis processes. elsevier.com
Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in
Sustainable Solvents: Moving towards the use of greener solvents or even solvent-free reaction conditions to minimize the environmental impact of the synthesis. rasayanjournal.co.in
| Synthetic Approach | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Annulation | Palladium | High yields and versatility. researchgate.net |
| Cascade π-Extended Decarboxylative Annulation | Palladium(II) | Step-economical protocol. researchgate.net |
| Nickel-Catalyzed C-N Cross-Coupling | Nickel | Utilizes a more earth-abundant metal. acs.org |
| Catalyst-Free Ring Expansion | Air as an oxidant | "Green" approach with good functional group tolerance. rsc.org |
Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Insights
A more profound understanding of the relationship between the structure of this compound and its chemical reactivity is crucial for designing new applications. The non-planar, saddle-shaped structure of the tribenzoazepine core leads to unique properties that are not fully understood. beilstein-journals.org
Future research in this area will likely involve:
Computational Modeling: Employing computational chemistry techniques, such as Density Functional Theory (DFT), to predict the molecular properties, reaction mechanisms, and electronic structure of this compound and its derivatives. pku.edu.cn These studies can provide valuable insights into the transition states and intermediates of reactions, guiding the development of new synthetic strategies. pku.edu.cn
Photophysical Studies: Investigating the excited-state dynamics of tribenzoazepine derivatives. Recent studies have shown that these molecules can undergo photoinduced structural planarization, a phenomenon with potential applications in sensors and molecular switches. acs.orgresearcher.life Understanding the factors that control this process, such as solvent polarity and substituent effects, will be a key area of focus. acs.org
Mechanistic Investigations: Utilizing advanced spectroscopic techniques and kinetic studies to elucidate the precise mechanisms of reactions involving the tribenzoazepine core. This includes understanding the role of the nitrogen atom and the fused benzene (B151609) rings in directing the reactivity of the molecule.
Expansion of Applications in Emerging Functional Materials Science
The unique electronic and photophysical properties of this compound make it a promising building block for a new generation of functional materials. acs.org Its twisted, antiaromatic core can lead to reduced π-π stacking and enhanced material performance. beilstein-journals.org
Key areas for future applications include:
Organic Light-Emitting Diodes (OLEDs): The strong electron-donating and hole-transporting capabilities of triarylamines derived from this compound make them excellent candidates for use in OLEDs. acs.org Future work will focus on designing and synthesizing new tribenzoazepine-based emitters with improved efficiency, stability, and color purity. google.com
Photocatalysis: Tribenzoazepine derivatives have shown potential as donors in donor-acceptor type organic photocatalysts. beilstein-journals.orgresearchgate.netnih.gov Their well-balanced redox window suggests they could be used in a variety of challenging photocatalytic transformations. beilstein-journals.org Research will aim to develop more efficient and robust tribenzoazepine-based photocatalysts for applications in organic synthesis and environmental remediation. researchgate.netbeilstein-archives.org
Sensors: The sensitivity of the photophysical properties of tribenzoazepines to their environment, such as solvent polarity, opens up possibilities for their use in chemical sensors. acs.org
Nanographenes and Contorted PAHs: The incorporation of the azepine unit into larger polycyclic aromatic hydrocarbon (PAH) structures, or nanographenes, offers a way to tune their properties for various applications. acs.org The nitrogen atom provides a site for functionalization, allowing for the modulation of fluorescence and other characteristics. acs.org
Interdisciplinary Research Opportunities and Collaborative Initiatives
The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various scientific disciplines.
Future progress will be significantly enhanced through:
Academia-Industry Partnerships: Collaborations between academic researchers and industry partners can accelerate the translation of fundamental discoveries into practical applications, particularly in the fields of materials science and pharmaceuticals. astrazeneca.com
Cross-Disciplinary Research: Joint projects involving synthetic chemists, computational chemists, materials scientists, and physicists will be essential for a comprehensive understanding and exploitation of the properties of tribenzoazepine-based systems. researchgate.net The Chan Zuckerberg Initiative's Neurodegeneration Challenge Network serves as a model for fostering such innovative, interdisciplinary collaborations. chanzuckerberg.com
Open Innovation Platforms: Initiatives that encourage the sharing of compounds, data, and expertise can spur innovation and lead to new breakthroughs. astrazeneca.com The establishment of centralized databases and biobanks for novel compounds and their biological data can also provide valuable resources for the research community. cancerresearchcollaboration.org
International Collaborations: Global research networks can pool resources and expertise to tackle complex scientific challenges and accelerate progress in the field. humantechnopole.itescmid.org
By focusing on these key areas, the scientific community can unlock the full potential of this compound, leading to significant advancements in sustainable chemistry, materials science, and beyond.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
